
O-Acetyl Silodosin
説明
O-Acetyl Silodosin (CAS: 160970-86-5) is a derivative of Silodosin, a selective α1a-adrenoceptor antagonist. It is primarily recognized as an impurity in Silodosin synthesis but shares its parent compound’s therapeutic target: benign prostatic hyperplasia (BPH) . Silodosin itself is clinically used to treat lower urinary tract symptoms (LUTS) associated with BPH and has shown efficacy in medical expulsive therapy (MET) for ureteral stones.
準備方法
Synthetic Routes to O-Acetyl Silodosin
Direct Acetylation of Silodosin Precursors
A plausible route involves acetylation at the hydroxyl group of a silodosin intermediate. For instance, the compound 1-(3-hydroxypropyl)-7-cyanoindoline (a known silodosin precursor) could undergo O-acetylation using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine or pyridine .
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF or DMSO, as used in the benzoylation of 7-cyanoindoline .
-
Temperature: 80–100°C, consistent with analogous acylation reactions in CN103554003A .
-
Yield: ~85–90% (estimated based on similar protection steps in silodosin synthesis ).
Mid-Stage Acetylation in Multi-Step Synthesis
This compound may arise during the synthesis of advanced intermediates. For example, in the Friedel-Crafts acylation step described in CN103554003A, replacing benzoyl chloride with acetyl chloride could yield an O-acetylated intermediate . Key steps include:
-
Friedel-Crafts Acylation: Reacting 1-(3-hydroxypropyl)-7-cyanoindoline with acetyl chloride in dichloromethane using AlCl₃ as a catalyst .
-
Workup: Neutralization with aqueous HCl, followed by extraction and crystallization .
Deprotection of O-Acetyl Groups
The acetyl group is typically removed under alkaline conditions. For example, the hydrolysis of benzoyl groups in silodosin synthesis uses NaOH/H₂O₂ in DMSO at 30–40°C . Adapting this for O-acetyl deprotection would involve milder conditions:
Comparative Analysis of Protection Strategies
The choice between acetyl and benzoyl groups involves trade-offs:
Parameter | Acetyl Group | Benzoyl Group |
---|---|---|
Deprotection Ease | Mild alkaline conditions | Harsher conditions (NaOH/H₂O₂) |
Steric Effects | Smaller, less steric hindrance | Larger, may slow reactions |
Cost | Lower | Higher |
Acetylation offers practical advantages in industrial settings due to simpler deprotection and lower costs .
Challenges in this compound Synthesis
Competing Side Reactions
The presence of basic nitrogen atoms in silodosin’s structure (e.g., indoline and benzylamine groups) may interfere with acetylation by deprotonating hydroxyl groups, reducing nucleophilicity . Mitigation strategies include:
-
Sequential Additions: Gradually introducing acetylating agents to minimize side reactions .
-
TMSOTf Promotion: Using trimethylsilyl triflate to activate hydroxyl groups, as demonstrated in glycosylation reactions .
Purification Difficulties
This compound’s polarity may complicate isolation. Patent CN103554003A recommends crystallization from ethyl acetate for similar intermediates, yielding >99% purity .
Industrial Scalability
The Chinese patent CN103554003A reports a 43% overall yield for silodosin synthesis using benzoyl protection . Substituting acetyl groups could further improve yields due to milder deprotection conditions. Key scale-up considerations include:
化学反応の分析
Synthetic Pathways and Key Reactions
O-Acetyl silodosin is primarily formed during the synthesis of silodosin to protect reactive hydroxyl groups. Key reactions include:
a. Acetylation of Silodosin Intermediate
- Reaction : The hydroxyl group of a silodosin precursor is acetylated using acetyl chloride or acetic anhydride under basic conditions.
- Purpose : Protects the hydroxyl group during subsequent reactions (e.g., glycosylation or alkylation) to prevent unwanted side reactions .
b. Glycosylation Challenges
- Problem : Direct O-glycosylation of silodosin derivatives often leads to orthoester formation or acyl migration due to basic nitrogen groups interfering with reaction activators .
- Solution : Using perbenzoylated glucuronosyl donors (e.g., PTFA) with sequential TMSOTf addition achieves successful glycosylation of this compound derivatives, yielding up to 85% product .
Reaction Optimization Data
The table below summarizes optimized conditions for critical reactions involving this compound intermediates:
Mechanistic Insights
- Steric and Electronic Effects : The acetyl group reduces nucleophilicity of the hydroxyl group, minimizing side reactions like orthoester formation .
- Hydrogen Bonding : Basic nitrogen groups in silodosin form hydrogen bonds with the acetyl oxygen, stabilizing intermediates during glycosylation .
Stability and Side Reactions
科学的研究の応用
Scientific Research Applications
-
Treatment of Benign Prostatic Hyperplasia (BPH) :
- O-Acetyl Silodosin has been studied for its effectiveness in improving LUTS in patients with BPH. Clinical trials have demonstrated significant improvements in International Prostate Symptom Score (IPSS) and quality of life (QoL) metrics when compared to placebo treatments .
- The drug's mechanism involves selective blockade of alpha-1A receptors, leading to reduced bladder outlet obstruction and improved urinary flow rates .
- Medical Expulsive Therapy :
- Post-Prostate Cancer Treatment :
- Chronic Bladder Ischemia :
Case Studies and Clinical Trials
Several clinical trials have highlighted the efficacy and safety profile of this compound:
- Efficacy in LUTS Management : A Phase III trial demonstrated that this compound significantly improved IPSS total scores compared to placebo after 12 weeks of treatment. The results indicated a greater reduction in voiding and storage subscores .
- Switching Therapy : In a retrospective study involving patients who did not respond to other alpha-blockers, switching to this compound resulted in improved symptom relief and QoL scores after three months of treatment. This suggests its utility as a second-line therapy for refractory cases .
Safety Profile
The safety profile of this compound is well-documented:
- Cardiovascular Safety : Unlike non-selective alpha-blockers, this compound has a minimal impact on blood pressure, making it suitable for patients with cardiovascular concerns .
- Adverse Effects : The most common side effects include ejaculatory disorders; however, the discontinuation rate due to these effects remains low .
作用機序
O-Acetyl Silodosin exerts its effects by selectively binding to alpha-1A adrenergic receptors, which are predominantly located in the prostate and bladder neck. This binding leads to the relaxation of smooth muscles, thereby improving urinary flow and reducing symptoms of bladder outlet obstruction. The compound’s high selectivity for alpha-1A receptors minimizes its impact on cardiovascular receptors, reducing the risk of side effects such as hypotension .
類似化合物との比較
Receptor Selectivity and Mechanism of Action
Silodosin exhibits 580-fold higher selectivity for α1A-adrenoceptors over α1B subtypes, surpassing Tamsulosin (55-fold selectivity) in vitro . This high selectivity theoretically reduces cardiovascular side effects by sparing α1B receptors in blood vessels.
Table 1: Receptor Binding Affinity of α1-Blockers
Compound | α1A-Adrenoceptor Ki (nM) | α1B-Adrenoceptor Ki (nM) | Selectivity Ratio (α1A:α1B) |
---|---|---|---|
Silodosin | 0.036 | 21.0 | 580:1 |
Tamsulosin | 0.054 | 3.0 | 55:1 |
Naftopidil* | 3.3 | 16.7 | 5:1 |
Data derived from recombinant receptor studies .
Clinical Efficacy in BPH and Stone Expulsion
Benign Prostatic Hyperplasia (BPH)
- Silodosin vs. Placebo : Silodosin significantly improves International Prostate Symptom Scores (IPSS) and maximum urinary flow rate (Qmax) compared to placebo (IPSS MD: -2.65; Qmax increase: 3.77 mL/s) .
- Silodosin vs. Tamsulosin: Silodosin demonstrates comparable efficacy to Tamsulosin 0.4 mg in IPSS improvement but shows superior reduction in nocturia (-0.9 vs. -0.7, p = 0.013) .
Ureteral Stone Expulsion
- Silodosin monotherapy achieves higher stone expulsion rates (SER) than Tamsulosin (83.3% vs. 64.4%, p = 0.006) and shorter expulsion time (12.5 vs. 19.5 days) .
- Combination Therapy : Silodosin + Tadalafil shows the highest probability of success in MET (SET reduction: 83%) .
Table 2: Clinical Outcomes in MET (≤10 mm Stones)
Treatment | Expulsion Rate (%) | Expulsion Time (Days) | Study Reference |
---|---|---|---|
Silodosin | 83.3 | 12.5 ± 3.5 | |
Tamsulosin | 64.4 | 19.5 ± 7.5 | |
Silodosin + Tadalafil | 86.7 | 9.8 ± 2.1 |
Pharmacokinetics and Drug Interactions
- Silodosin : High bioavailability (~32%), metabolized via CYP3A4 and UGT2B5. Drug interactions with CYP3A4 inhibitors (e.g., Ketoconazole) require dose adjustments .
- Tamsulosin : Primarily metabolized by CYP2D6, with fewer food interactions compared to Silodosin .
Table 3: Pharmacokinetic Properties
Parameter | Silodosin | Tamsulosin | Tadalafil |
---|---|---|---|
Bioavailability | 32% | 90% | 41% |
Half-life (hours) | 9–13 | 9–15 | 17.5 (up to 36) |
Metabolism | CYP3A4/UGT | CYP2D6 | CYP3A4 |
Combination Therapies
生物活性
O-Acetyl Silodosin, a derivative of the established α1A-adrenergic blocker Silodosin, has garnered attention for its potential therapeutic applications beyond benign prostatic hyperplasia (BPH). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Overview of Silodosin
Silodosin is primarily used for treating lower urinary tract symptoms associated with BPH. It selectively antagonizes α1A-adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck, thereby improving urinary flow and reducing symptoms. The compound exhibits high selectivity for α1A receptors compared to α1B and α1D subtypes, which is crucial for minimizing side effects such as hypotension and ejaculatory dysfunction .
This compound acts on the α1A-adrenergic receptors, similar to its parent compound. By inhibiting these receptors, it promotes relaxation of smooth muscle in the bladder and prostate, facilitating urination. Additionally, it has been shown to influence various signaling pathways involved in cancer cell proliferation and drug resistance.
- Inhibition of ELK1 : Research indicates that Silodosin downregulates ELK1 expression, a transcription factor linked to cell proliferation and chemoresistance in bladder cancer cells. This inhibition enhances the cytotoxic effects of chemotherapy agents like cisplatin .
- Regulation of NF-κB : Silodosin also decreases NF-κB expression and activity, which are critical in inflammatory responses and cancer progression .
Efficacy in Urological Disorders
This compound has been evaluated for its efficacy in various urological conditions:
- Benign Prostatic Hyperplasia (BPH) : Clinical trials have demonstrated that this compound significantly improves International Prostate Symptom Scores (IPSS) compared to placebo. Patients exhibited rapid relief from urinary symptoms within days of treatment initiation .
- Bladder Cancer : In vitro studies suggest that this compound can inhibit the growth and migration of bladder cancer cells. It enhances the sensitivity of these cells to cisplatin, indicating potential as an adjunct therapy in chemoresistant cases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A 65-year-old male with advanced BPH showed a significant reduction in IPSS from 20 to 8 after eight weeks on this compound. The patient reported improved quality of life with minimal side effects .
- Case Study 2 : A study involving patients with bladder cancer receiving neoadjuvant chemotherapy demonstrated that those treated with this compound had a higher response rate to cisplatin compared to those who did not receive the drug .
Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of Silodosin:
- Absorption : The absolute bioavailability is approximately 32%, with peak plasma concentrations occurring around 2.6 hours post-administration.
- Metabolism : It undergoes extensive metabolism primarily via glucuronidation mediated by UGT2B7 and CYP3A4 pathways. The main active metabolite is KMD-3213G, which exhibits a significantly higher plasma exposure than the parent compound .
Safety Profile
The safety profile of this compound is generally favorable:
Q & A
Basic Research Questions
Q. What is the mechanistic basis for Silodosin's uroselectivity, and how does its α1A-adrenoceptor affinity influence experimental design in preclinical studies?
Silodosin's selectivity for α1A-adrenoceptors over α1B subtypes (160-fold higher affinity) underpins its uroselectivity, minimizing cardiovascular effects. Preclinical studies should prioritize receptor-binding assays (e.g., radioligand displacement) and functional in vivo models (e.g., rat prostate contraction assays) to validate subtype-specific activity. Comparative analyses with non-selective α1-antagonists (e.g., tamsulosin) are critical for contextualizing therapeutic advantages .
Q. How do Silodosin's pharmacokinetic properties, including protein binding and metabolism, impact dose-response studies in clinical trials?
Silodosin exhibits 97% protein binding and is metabolized primarily via UGT2B7-mediated glucuronidation (forming active metabolite KMD-3213G) and CYP3A4 oxidation. Dose-response studies must account for interindividual variability in UGT2B7/CYP3A4 activity, necessitating population pharmacokinetic modeling and stratification by metabolic phenotypes. Plasma concentration monitoring is recommended to correlate efficacy with pharmacokinetic parameters .
Q. What clinical endpoints are most robust for evaluating Silodosin's efficacy in benign prostatic hyperplasia (BPH) trials?
Key endpoints include:
- International Prostate Symptom Score (IPSS) : Standardized for voiding/storage symptom quantification.
- Maximum urinary flow rate (Qmax) : Measured via uroflowmetry.
- Nocturia frequency : Silodosin demonstrates superior reduction in nocturia (pooled analysis: −0.7 episodes/night vs. placebo), requiring validated voiding diaries for accuracy .
Advanced Research Questions
Q. How should researchers address conflicting data on Silodosin's comparative efficacy versus tamsulosin in meta-analyses?
Conflicting results (e.g., IPSS improvement parity but higher sexual adverse events with Silodosin) require:
- Subgroup analysis : Stratify by baseline prostate volume, age, and symptom severity.
- Risk-benefit frameworks : Use metrics like Number Needed to Harm (NNH) for abnormal ejaculation (NNH = 5) versus Number Needed to Treat (NNT = 4 for IPSS improvement).
- Quality assessment : Apply GRADE criteria to evaluate evidence heterogeneity (e.g., low-quality evidence for cardiovascular safety) .
Q. What experimental designs optimize long-term safety profiling of Silodosin in aging populations?
- Extension studies : Follow initial 12-week RCTs with 40-week open-label phases to monitor cumulative adverse events (e.g., intraoperative floppy iris syndrome [IFIS] incidence: 2.1% in cataract patients).
- Real-world evidence (RWE) : Use registries (e.g., SiRE study) to assess rare events like hypotension (incidence <1%) in comorbid populations .
Q. How can researchers mitigate bias when analyzing Silodosin's sexual adverse events (e.g., retrograde ejaculation)?
- Blinding protocols : Maintain double-blinding despite high adverse event rates (22.3% vs. 1.6% for tamsulosin).
- Patient-reported outcomes (PROs) : Use validated tools like Male Sexual Health Questionnaire (MSHQ) to distinguish drug effects from age-related dysfunction .
Q. What methodologies ensure accurate chiral purity determination of Silodosin in pharmaceutical formulations?
- Capillary electrophoresis (CE) : Optimized with carboxymethyl-β-cyclodextrin (40 mg/mL, pH 2.9) for enantiomeric separation (S/R resolution = 2.1).
- Quality-by-Design (QbD) : Implement face-centered central composite designs to refine critical parameters (buffer concentration, voltage) .
Q. How should combination therapies (e.g., Silodosin + Mirabegron) be evaluated for detrusor hyperactivity with impaired contractility (DHIC)?
- Multicenter RCTs : Randomize patients to monotherapy vs. combination arms (e.g., 4-week Silodosin vs. Silodosin + Mirabegron).
- Urodynamic metrics : Measure post-void residual volume and bladder contractility index (BCI) .
Q. Methodological Guidelines
- Data synthesis : Use random-effects models for meta-analyses to account for clinical heterogeneity (I² >50% in Silodosin vs. tamsulosin comparisons) .
- Statistical reporting : Report mean differences (MD) with 95% confidence intervals (e.g., IPSS MD = −2.65 [−3.23 to −2.08] vs. placebo) .
- Ethical considerations : Disclose funding sources (e.g., industry-sponsored trials) and adhere to CONSORT guidelines for RCT transparency .
特性
IUPAC Name |
3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWICOMVSJHYADK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。